alpha-Chloro-4-(tert-pentyl)toluene
Overview
Description
alpha-Chloro-4-(tert-pentyl)toluene: is an organic compound with the molecular formula C12H17Cl and a molecular weight of 196.72 g/mol . It is a chlorinated derivative of toluene, where the chlorine atom is attached to the alpha position and a tert-pentyl group is attached to the para position relative to the methyl group on the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Chloro-4-(tert-pentyl)toluene typically involves the chlorination of 4-(tert-pentyl)toluene. This can be achieved through the use of chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as ferric chloride (FeCl3) to facilitate the substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the chlorination process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Alpha-Chloro-4-(tert-pentyl)toluene can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of this compound can lead to the formation of the corresponding hydrocarbon by removing the chlorine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed:
Substitution: Formation of 4-(tert-pentyl)toluene derivatives.
Oxidation: Formation of 4-(tert-pentyl)benzaldehyde or 4-(tert-pentyl)benzoic acid.
Reduction: Formation of 4-(tert-pentyl)toluene.
Scientific Research Applications
Alpha-Chloro-4-(tert-pentyl)toluene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of alpha-Chloro-4-(tert-pentyl)toluene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The chlorine atom can participate in electrophilic aromatic substitution reactions, while the tert-pentyl group can influence the compound’s lipophilicity and binding affinity to biological targets . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-Chloro-2-(tert-pentyl)toluene
- 4-Chloro-3-(tert-pentyl)toluene
- 4-Chloro-5-(tert-pentyl)toluene
Comparison: Alpha-Chloro-4-(tert-pentyl)toluene is unique due to the specific positioning of the chlorine and tert-pentyl groups on the benzene ring. This positioning can significantly influence its chemical reactivity, physical properties, and biological activity compared to other isomers . For example, the para-substitution pattern in this compound may result in different steric and electronic effects compared to ortho- or meta-substituted isomers .
Properties
IUPAC Name |
1-(chloromethyl)-4-(2-methylbutan-2-yl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl/c1-4-12(2,3)11-7-5-10(9-13)6-8-11/h5-8H,4,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSVKIJGGVPFGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182426 | |
Record name | Toluene, alpha-chloro-p-(1,1-dimethyl-propyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28162-11-0 | |
Record name | Toluene, alpha-chloro-p-(1,1-dimethyl-propyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028162110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Toluene, alpha-chloro-p-(1,1-dimethyl-propyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-Chloro-4-(tert-pentyl)-toluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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